molecular formula C20H18N2O3S B4311137 METHYL 2-PHENYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}ACETATE

METHYL 2-PHENYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}ACETATE

Cat. No.: B4311137
M. Wt: 366.4 g/mol
InChI Key: KKYWDYPXBVHDOW-UHFFFAOYSA-N
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Description

Methyl phenyl{[(quinolin-2-ylthio)acetyl]amino}acetate is a complex organic compound that features a quinoline moiety, a thioether linkage, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-PHENYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}ACETATE typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form quinoline . The thioether linkage is introduced via nucleophilic substitution reactions, where a thiol reacts with a halogenated precursor . The final esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl phenyl{[(quinolin-2-ylthio)acetyl]amino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of METHYL 2-PHENYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}ACETATE in biological systems involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes . The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl phenyl{[(quinolin-2-ylthio)acetyl]amino}acetate is unique due to its combination of a quinoline moiety, a thioether linkage, and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-phenyl-2-[(2-quinolin-2-ylsulfanylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-20(24)19(15-8-3-2-4-9-15)22-17(23)13-26-18-12-11-14-7-5-6-10-16(14)21-18/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYWDYPXBVHDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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